Marcfortin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

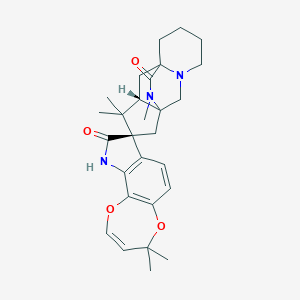

Marcfortine A is a novel indole alkaloid isolated from the fungus Penicillium roqueforti . It belongs to a group of compounds known for their potent nematocidal properties, making them significant in the field of parasitology and pest control . The structure of Marcfortine A has been elucidated through X-ray crystallography, revealing a complex molecular framework .

Wissenschaftliche Forschungsanwendungen

Marcfortine A has several scientific research applications:

Chemistry: Used as a model compound for studying indole alkaloids and their chemical properties.

Biology: Investigated for its nematocidal activity against parasitic nematodes such as Haemonchus contortus.

Industry: Explored for use in agricultural pest control as a natural nematicide.

Wirkmechanismus

Target of Action

Marcfortine A, an indole alkaloid originally isolated from Penicillium roqueforti , primarily targets parasitic nematodes . It has been found to inhibit the motility of adult worms and has a particular affinity for the α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs .

Mode of Action

The mode of action of Marcfortine A involves blocking cholinergic neuromuscular transmission . It dose-dependently inhibits nicotine-induced calcium mobilization in cells expressing α3 subunit-containing human nAChRs and muscle-type nAChRs . This inhibition disrupts the normal functioning of the nematodes, leading to their paralysis and eventual death .

Biochemical Pathways

Marcfortine A affects several biochemical pathways. It significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways disrupt the normal physiological processes of the nematodes, contributing to their paralysis and death .

Pharmacokinetics

It is known that marcfortine a has potent nematocidal activity, suggesting that it is effectively absorbed and distributed in the host organism .

Result of Action

The primary result of Marcfortine A’s action is the reduction of parasitic nematode populations. It has been shown to eliminate H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . By inhibiting the motility of adult worms, Marcfortine A prevents the nematodes from feeding and reproducing, leading to their eventual death .

Biochemische Analyse

Biochemical Properties

Marcfortine A has nematocidal activity against the parasitic nematode H. contortus . It inhibits the motility of adult worms .

Cellular Effects

Marcfortine A eliminates H. contortus, T. colubriformis, and O. ostertagi from experimentally infected jirds . It dose-dependently inhibits nicotine-induced calcium mobilization in SH-SY5Y and TE-671 cells expressing α3 subunit-containing human nicotinic acetylcholine receptors (nAChRs) and muscle-type nAChRs, respectively .

Molecular Mechanism

It is known to interact with nAChRs, suggesting that it may exert its effects by modulating the activity of these receptors .

Dosage Effects in Animal Models

In animal models, Marcfortine A has shown to eliminate parasitic nematodes at specific dosages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Marcfortine A is primarily isolated from the mycelium of Penicillium roqueforti. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes for Marcfortine A are not extensively documented, but its production relies heavily on natural extraction methods.

Industrial Production Methods: Industrial production of Marcfortine A involves large-scale fermentation of Penicillium roqueforti. The fermentation broth is then subjected to solvent extraction, followed by purification processes such as chromatography to isolate Marcfortine A in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Marcfortine A undergoes various chemical reactions, including:

Oxidation: Marcfortine A can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in Marcfortine A, potentially altering its nematocidal properties.

Substitution: Substitution reactions can introduce new functional groups into the Marcfortine A molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Marcfortine A, each with distinct chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

- Paraherquamide A

- Chrysogenamide A

- Roquefortine

Biologische Aktivität

Marcfortine A is an indole alkaloid derived from the fungus Penicillium roqueforti. It has garnered attention for its significant biological activities, particularly its anthelmintic (anti-parasitic) properties. This article explores the biological activity of Marcfortine A, highlighting its mechanisms of action, efficacy against various nematodes, and potential applications in agriculture and medicine.

Chemical Structure and Properties

- Molecular Formula : C28H35N3O4

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; poor solubility in water.

The compound's structure is related to paraherquamides, another class of anthelmintics, which suggests similar mechanisms of action.

Marcfortine A primarily exerts its biological effects by blocking cholinergic neuromuscular transmission. This action disrupts the normal functioning of nematodes' neuromuscular systems, leading to paralysis and death of the parasites. The specific target sites include nicotinic acetylcholine receptors, which are crucial for muscle contraction in nematodes .

Anthelmintic Activity

Marcfortine A exhibits potent nematocidal activity against various parasitic nematodes. Notably, it has shown efficacy against:

- Haemonchus contortus : A significant gastrointestinal parasite in livestock.

- Drug-resistant strains : Effective against strains that have developed resistance to conventional treatments.

The lethal dose (LD99) for H. contortus is reported to be approximately 0.06 µg/mL, indicating a high level of potency .

Other Biological Activities

In addition to its anthelmintic properties, Marcfortine A has demonstrated:

- Insecticidal Activity : Effective against certain insect pests, making it a candidate for biopesticide applications.

- Antitumor and Antibacterial Properties : Preliminary studies suggest potential in these areas, although more research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and mechanisms of Marcfortine A:

- Zinser et al. (2002) : This study confirmed the anthelmintic activity of Marcfortine A against H. contortus and highlighted the compound's ability to block neuromuscular transmission effectively.

- Capon et al. (2003) : Investigated the structural analogs of Marcfortine A and their biological activities, providing insights into structure-activity relationships.

- Kuo et al. (1996) : Focused on the biosynthesis of Marcfortine A, detailing how it is produced by Penicillium roqueforti.

Comparative Efficacy Table

| Compound | Target Organism | LD50/LD99 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Marcfortine A | Haemonchus contortus | 0.06 | Cholinergic neuromuscular blockade |

| Paraherquamide | Various nematodes | 0.1 | Cholinergic antagonism |

Eigenschaften

CAS-Nummer |

75731-43-0 |

|---|---|

Molekularformel |

C28H35N3O4 |

Molekulargewicht |

477.6 g/mol |

IUPAC-Name |

(8R,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26?,27?,28+/m0/s1 |

InChI-Schlüssel |

KYKUTNUWXQVSSU-OVZJSWOSSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Isomerische SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34CC56CN7CCCCC7(C[C@H]5C4(C)C)C(=O)N6C)C |

Kanonische SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Aussehen |

White solid |

Synonyme |

marcfortine A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.